molecular formula C17H16ClNO2 B2424710 Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate CAS No. 1194761-35-7

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate

Cat. No.: B2424710
CAS No.: 1194761-35-7
M. Wt: 301.77
InChI Key: KCAWLBQPKIIOAP-XDHOZWIPSA-N
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Description

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate is an organic compound with the molecular formula C17H16ClNO2 It is a derivative of propanoic acid and contains a chlorophenyl group, a phenyl group, and a methyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate typically involves the reaction of 4-chlorobenzaldehyde with methyl 2-amino-3-phenylpropanoate. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid. The reaction mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-bromophenyl)methylene]amino}-3-phenylpropanoate
  • Methyl 2-{[(4-fluorophenyl)methylene]amino}-3-phenylpropanoate
  • Methyl 2-{[(4-methylphenyl)methylene]amino}-3-phenylpropanoate

Uniqueness

Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylideneamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-21-17(20)16(11-13-5-3-2-4-6-13)19-12-14-7-9-15(18)10-8-14/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAWLBQPKIIOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179718
Record name [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194761-35-7
Record name [N(E)]-N-[(4-Chlorophenyl)methylene]phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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